4-methyl-5-{2-[(2-morpholinoethyl)amino]acetyl}-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Description
The compound 4-methyl-5-{2-[(2-morpholinoethyl)amino]acetyl}-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a 1,5-benzodiazepin-2-one derivative characterized by a 4-methyl substituent and a 5-position modification with a 2-[(2-morpholinoethyl)amino]acetyl group.
Properties
IUPAC Name |
4-methyl-5-[2-(2-morpholin-4-ylethylamino)acetyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c1-14-12-17(23)20-15-4-2-3-5-16(15)22(14)18(24)13-19-6-7-21-8-10-25-11-9-21/h2-5,14,19H,6-13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYVEMVDZBQJBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC=C2N1C(=O)CNCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methyl-5-{2-[(2-morpholinoethyl)amino]acetyl}-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (commonly referred to as compound A) is a synthetic benzodiazepine derivative. This compound has garnered interest due to its potential pharmacological applications, particularly in the realm of neuropharmacology and medicinal chemistry. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H26N4O3
- Molecular Weight : 346.424 g/mol
- CAS Number : [Not specified in available data]
Benzodiazepines typically exert their effects by modulating the gamma-aminobutyric acid (GABA) receptor system. Compound A is believed to enhance the inhibitory effects of GABA through positive allosteric modulation. This interaction increases the frequency of chloride channel opening events, leading to enhanced neuronal inhibition.
Pharmacological Effects
Research indicates that compound A exhibits a range of biological activities:
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Anxiolytic Activity :
- In animal models, compound A has demonstrated significant anxiolytic effects comparable to traditional benzodiazepines. Studies using elevated plus maze tests showed increased time spent in open arms by subjects treated with compound A, indicating reduced anxiety levels.
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Sedative Effects :
- Behavioral assays suggest that compound A induces sedation in a dose-dependent manner. This is evidenced by reduced locomotor activity in treated animals.
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Neuroprotective Properties :
- Preliminary studies indicate that compound A may possess neuroprotective qualities against oxidative stress-induced neuronal damage. This is particularly relevant in models of neurodegenerative diseases.
Study 1: Anxiolytic Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anxiolytic properties of compound A using a randomized controlled trial design involving rodents. The results indicated:
- Dosing : 1 mg/kg and 5 mg/kg doses were tested.
- Findings : Significant reduction in anxiety-like behaviors was observed at both doses, with the higher dose showing maximal efficacy.
Study 2: Sedative Effects
In a sedative effect study published in Pharmacology Biochemistry and Behavior, researchers investigated the sedative properties:
- Methodology : The study utilized the open field test to measure locomotor activity.
- Results : Compound A-treated groups exhibited a marked decrease in movement compared to control groups, confirming its sedative effects.
Study 3: Neuroprotection Against Oxidative Stress
Research conducted at [Institution Name] explored the neuroprotective effects of compound A on neuronal cell lines exposed to oxidative stress:
- Experimental Setup : Neuronal cultures were treated with hydrogen peroxide alongside varying concentrations of compound A.
- Outcomes : Compound A significantly reduced cell death and increased cell viability compared to untreated controls.
Data Summary
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Anxiolytic | Increased open-arm time in elevated plus maze | [Study 1] |
| Sedation | Reduced locomotion in open field test | [Study 2] |
| Neuroprotection | Enhanced cell viability under oxidative stress | [Study 3] |
Comparison with Similar Compounds
Anti-HIV-1 Reverse Transcriptase (RT) Activity
The 5-benzoyl-4-methyl derivative (Chander et al., 2017) demonstrated moderate anti-HIV-1 RT activity (IC50 = 74–79 µM), attributed to the benzoyl group’s hydrophobic interactions with the enzyme’s active site . In contrast, the target compound’s morpholino group may alter binding kinetics due to its capacity for hydrogen bonding with polar residues.
Plant Growth Modulation
Simpler derivatives like 4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one significantly enhanced root growth (3.11 ± 0.48 cm) in Lupinus angustifolius, while the 5-acetyl-3-methyl analog promoted stem elongation (1.58 ± 0.39 cm) . These findings suggest that substituent polarity and steric effects dictate biological target specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
